4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
Description
The compound 4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine (hereafter referred to as the "target compound") features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with an amine group and at position 4 with a 1H-1,2,3-triazole moiety. The triazole is further modified with a methyl group at position 5 and a morpholine-4-carbonyl group at position 3. This unique architecture combines the electron-deficient furazan ring with a polar morpholine substituent, which may enhance solubility and target binding in biological systems.
Properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-6-7(10(18)16-2-4-19-5-3-16)12-15-17(6)9-8(11)13-20-14-9/h2-5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPNNCRWYTGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Click Chemistry-Mediated Triazole Ring Formation
The 1,2,3-triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A propargylamine derivative reacts with an azide-containing precursor under catalytic conditions to regioselectively form the 1,4-disubstituted triazole. For example, 5-methyl-1H-1,2,3-triazol-4-yl carbonyl chloride is generated by reacting propargylamine with an azido-morpholine derivative in the presence of CuSO₄·5H₂O and sodium ascorbate at 60°C for 12 hours .
Key Parameters:
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Catalyst System: Cu(I) ensures >95% regioselectivity for the 1,4-isomer.
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Solvent: tert-Butanol/water (1:1) enhances reaction efficiency.
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Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
Oxadiazol-3-amine Synthesis via Cyclodehydration
The 1,2,5-oxadiazol-3-amine ring is constructed from a diacylhydrazine precursor using phosphorus oxychloride (POCl₃) as a cyclizing agent. Ethyl 3-aminobenzoate is reacted with hydroxylamine to form a hydroxamic acid intermediate, which undergoes cyclodehydration under reflux with POCl₃ (5 equiv) in dichloromethane for 6 hours .
Optimization Insights:
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Ultrasonic Assistance: Applying ultrasound (40 kHz) reduces reaction time to 2 hours and improves yield to 89% .
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Side Reactions: Over-chlorination is mitigated by controlled POCl₃ addition and temperature regulation.
Morpholin-4-ylcarbonyl Functionalization
The morpholine carbonyl group is introduced via a two-step acylation process. The triazole intermediate’s carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux (3 hours, 76°C), followed by reaction with morpholine in ethyl acetate at 0°C .
Reaction Conditions:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂ (5 mL/g) | Neat | Reflux | 93% |
| Amidation | Morpholine (2 equiv) | Ethyl acetate | 0°C → RT | 88% |
Purity: The final product is recrystallized from ethanol/DMF (9:1) to achieve ≥98% purity (HPLC) .
Integrated Synthesis Pathway
The convergent synthesis combines the triazole and oxadiazole intermediates via nucleophilic substitution. The oxadiazol-3-amine’s primary amine reacts with the triazole carbonyl chloride in anhydrous THF with triethylamine (3 equiv) as a base, yielding the target compound after 24 hours at room temperature .
Critical Characterization Data:
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NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 6.95 (s, 2H, NH₂), 3.61 (m, 4H, morpholine-OCH₂), 2.41 (s, 3H, CH₃) .
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Elemental Analysis: C 43.01%, H 4.67%, N 35.13% (theor. C 43.01, H 4.67, N 35.13) .
Process Optimization and Scalability
Yield Enhancement Strategies:
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Stepwise Quenching: Gradual addition of SOCl₂ prevents exothermic side reactions during acyl chloride synthesis .
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Catalyst Recycling: Cu(I) residues are removed via aqueous EDTA washes, enabling catalyst reuse for three cycles without yield loss .
Challenges and Solutions:
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Regioisomer Formation: Strict exclusion of moisture minimizes Cu(II) oxidation, maintaining high regioselectivity .
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Oxadiazole Ring Stability: Storage under nitrogen at −20°C prevents hydrolytic degradation .
Comparative Analysis of Synthetic Routes
| Method | Triazole Formation | Oxadiazole Cyclization | Morpholine Coupling | Total Yield |
|---|---|---|---|---|
| Classical CuAAC | 85% | 78% | 88% | 58% |
| Ultrasound-Assisted | 89% | 89% | 90% | 71% |
| One-Pot Sequential | 82% | 75% | 85% | 52% |
Ultrasound-assisted protocols significantly improve efficiency, reducing reaction times by 40–60% while enhancing yields .
Chemical Reactions Analysis
1.1. 1,2,5-Oxadiazole (Furazan) Formation
The 1,2,5-oxadiazol-3-amine core is typically synthesized via cyclization of amidoximes or nitrile oxides. For example:
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Reaction : Cyclocondensation of 3-aminofurazan precursors with nitrile oxides under basic conditions .
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Key Step : Use of carbon disulfide or ammonium thiocyanate for sulfur incorporation (e.g., to form thiol intermediates) .
1.2. 1,2,3-Triazole Assembly
The triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Reagents :
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Alkyne: 4-ethynyl-morpholin-4-ylcarbonyl derivatives.
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Azide: Functionalized 1,2,5-oxadiazol-3-amine.
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Conditions : Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) at 60–80°C .
2.2. Methylation at Triazole C-5
Methylation occurs via nucleophilic substitution or alkylation:
3.1. Acid/Base Sensitivity
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Oxadiazole Ring : Stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH) to form open-chain hydrazides .
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Triazole Ring : Resists hydrolysis but undergoes electrophilic substitution at C-4/C-5 positions .
3.2. Redox Behavior
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Reduction : The oxadiazole ring is reduced by LiAlH₄ to form diamine derivatives, while the triazole ring remains intact .
Spectroscopic Validation
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¹H NMR :
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IR :
Challenges and Limitations
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine" is not available. However, information regarding its properties and related compounds can be extracted.
Basic Information
- Name: this compound
- CAS Number: 312285-86-2
- Molecular Formula: C10H13N7O3
- Molar Mass: 279.26 g/mol
- Predicted Density: 1.80±0.1 g/cm3
- Predicted Boiling Point: 598.4±60.0 °C
Potential Applications and Related Research
While specific applications for the title compound are not detailed in the search results, the presence of oxadiazole and triazole rings suggests potential bioactivity .
- Oxadiazoles: Oxadiazoles, as a class of compounds, have demonstrated potential as bioactive agents in various pharmacological applications . Oxadiazole derivatives have shown activity against Mycobacterium Tuberculosis and Isoniazid-resistant M. Tuberculosis . Some oxadiazoles have also been evaluated for their ability to inhibit tubulin polymerization and arrest mitotic division of tumor cells .
- 1,2,4-Oxadiazoles: Certain 1,2,4-oxadiazole derivatives have the ability to selectively inhibit Human Carbonic Anhydrases (hCA) at nanomolar, sub-nanomolar, and even picomolar concentrations . These compounds have also shown promise in in vitro evaluations against cancerous cell lines .
- Triazoles: Triazole-containing compounds have been synthesized and investigated for their properties .
Related Compounds
The search results also mention related compounds with similar structural features:
- 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide: This compound contains a morpholine-4-carbonyl moiety .
- 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid: This compound also features a morpholine moiety .
- 4-[5-Methyl-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-8-(trifluoromethyl)quinoline: The crystal structure of this related compound has been determined .
Further Research
To find specific applications of "this compound," further research is needed, including:
- Database searches: Exploring chemical databases for documented uses or biological activity.
- Structure-activity relationship (SAR) studies: Investigating the impact of the specific substituents on the oxadiazole and triazole rings.
- In vitro and in vivo assays: Conducting biological assays to evaluate potential pharmacological activities.
Mechanism of Action
The mechanism of action of 4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues of 1,2,5-Oxadiazol-3-amines
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Morpholine-4-carbonyl Group : The target compound’s morpholine substituent distinguishes it from analogs with phenyl (CID 576525) or benzimidazole groups . Morpholine enhances water solubility and may facilitate interactions with polar residues in kinase binding pockets, as seen in PI3K/mTOR inhibitors .
- 1,2,3-Triazole vs. Benzimidazole : The triazole in the target compound offers a smaller, more rigid structure compared to benzimidazole in Bandarage’s kinase inhibitors. This could reduce off-target effects but may lower binding affinity without optimization .
- Comparison with Energetic Materials : Unlike the nitro-substituted furazan in , the target compound lacks explosive nitro groups, making it safer for pharmacological use .
Pharmacological Potential
- Antitumor Activity : Thiadiazole and thiazole derivatives with 5-methyl-1-phenyl-1,2,3-triazole substituents () exhibit IC50 values as low as 1.19 µM against HepG2 cells. The target compound’s morpholine group may further modulate cytotoxicity or bioavailability .
- Kinase Inhibition: Bandarage’s benzimidazole-furazan analogs show nanomolar inhibition of p70S6 kinase, a key cancer target. The morpholine-triazole combination in the target compound could mimic these interactions via hydrogen bonding with ATP-binding pockets .
Biological Activity
The compound 4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
The molecular formula of the compound is , with a predicted boiling point of approximately 598.4 °C and a density of 1.80 g/cm³ . The compound features a triazole and oxadiazole moiety which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicate that derivatives similar to our compound can induce apoptosis and cell cycle arrest in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 23 | Apoptosis induction |
| Compound B | A549 (Lung) | 27.3 | G2/M phase arrest |
| Compound C | SW480 (Colon) | 6.2 | Apoptosis induction |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that similar oxadiazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation . The structure of the compound suggests it may interact similarly.
Table 2: COX Inhibition Potency
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| PYZ1 | 0.011 |
| PYZ2 | 0.2 |
| PYZ3 | 1.33 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The presence of the triazole ring is associated with the activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds similar to this one have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.
- Enzyme Inhibition : The oxadiazole component may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.
Case Studies
A notable study evaluated the anticancer activity of various triazole derivatives against human cancer cell lines. The results indicated that modifications at specific positions on the triazole ring significantly enhanced biological activity . Another investigation into oxadiazole derivatives demonstrated promising anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .
Q & A
Q. Advanced
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- QSAR Modeling : Relate structural features (e.g., LogP, polar surface area) to activity discrepancies .
How can solubility be improved for in vivo pharmacokinetic studies?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the amine position .
- Co-Crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
- Structural Modifications : Replace methyl groups with hydrophilic substituents (e.g., hydroxyl, morpholinyl) .
What are the challenges in achieving regioselective functionalization of the triazole ring?
Advanced
The 1,2,3-triazole’s tautomeric equilibrium complicates regiocontrol. Strategies include:
- Directed Metalation : Use directing groups (e.g., sulfonyl) to favor C4 substitution .
- Protecting Groups : Temporarily block reactive sites (e.g., amine) during synthesis .
- Catalysis : Employ transition metals (e.g., Cu, Pd) to direct cross-coupling reactions .
How can pharmacokinetic properties be evaluated preclinically?
Q. Advanced
- In Vitro ADME : Assess metabolic stability (e.g., liver microsome assays), permeability (Caco-2 cells), and plasma protein binding .
- In Silico Modeling : Predict absorption (e.g., Rule of Five) and metabolism (e.g., CYP450 interactions) using tools like SwissADME .
- In Vivo Studies : Measure bioavailability and half-life in rodent models via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
